9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- 9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-
Brand Name: Vulcanchem
CAS No.: 94945-23-0
VCID: VC18481439
InChI: InChI=1S/C26H21BrN6O2/c1-13(2)29-25-31-24(14-8-4-3-5-9-14)32-26(33-25)30-18-12-17(27)21(28)20-19(18)22(34)15-10-6-7-11-16(15)23(20)35/h3-13H,28H2,1-2H3,(H2,29,30,31,32,33)
SMILES:
Molecular Formula: C26H21BrN6O2
Molecular Weight: 529.4 g/mol

9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-

CAS No.: 94945-23-0

Cat. No.: VC18481439

Molecular Formula: C26H21BrN6O2

Molecular Weight: 529.4 g/mol

* For research use only. Not for human or veterinary use.

9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- - 94945-23-0

Specification

CAS No. 94945-23-0
Molecular Formula C26H21BrN6O2
Molecular Weight 529.4 g/mol
IUPAC Name 1-amino-2-bromo-4-[[4-phenyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione
Standard InChI InChI=1S/C26H21BrN6O2/c1-13(2)29-25-31-24(14-8-4-3-5-9-14)32-26(33-25)30-18-12-17(27)21(28)20-19(18)22(34)15-10-6-7-11-16(15)23(20)35/h3-13H,28H2,1-2H3,(H2,29,30,31,32,33)
Standard InChI Key NYLRCVQCELLYNI-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=NC(=NC(=N1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)C5=CC=CC=C5

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound’s IUPAC name reflects its intricate structure:

  • Anthracenedione backbone: A fused tricyclic system with ketone groups at positions 9 and 10.

  • Substituents:

    • 1-Amino group: Provides nucleophilic reactivity.

    • 2-Bromo group: Introduces electrophilic character and potential for cross-coupling reactions.

    • 4-[[4-[(1-Methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]: A triazinyl-aryl moiety conferring steric bulk and π-π stacking capabilities.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₂₈H₂₃BrN₆O₂
Molecular Weight563.43 g/mol
Solubility (Polar Solvents)Low; soluble in DMSO, DMF
Melting Point245–250°C (decomposes)

The bromine atom at position 2 enhances halogen bonding potential, while the triazinyl group facilitates interactions with biological targets such as DNA or enzymes .

Synthetic Methodologies

Stepwise Synthesis

Industrial production typically involves three stages:

  • Bromination of Anthracenedione:

    • Anthracenedione undergoes electrophilic substitution using Br₂ in H₂SO₄ at 40–60°C to introduce the bromo group .

    • Yield optimization requires precise stoichiometric control to prevent di-bromination .

  • Amination at Position 1:

    • Nucleophilic aromatic substitution (SNAr) with NH₃ or ammonium salts in ethanol/water at reflux .

  • Triazinyl Group Installation:

    • Reaction with 4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-amine under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 120°C) .

Table 2: Comparative Synthesis Routes

MethodConditionsYield (%)Purity (%)
Ullmann CouplingCuI, DMF, 120°C, 24h6898
Buchwald-HartwigPd(dba)₂, Xantphos, 100°C7297
Microwave-AssistedCuO, DMSO, 150°C, 30min8599

Microwave-assisted synthesis significantly improves yield and reduces reaction time, though scalability remains challenging .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The bromo group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .

Reductive Amination

Catalytic hydrogenation (H₂, Pd/C) reduces the anthracenedione carbonyl groups, yielding amino-alcohol intermediates with fluorescent properties .

Table 3: Common Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, BaseBiaryl Anthracenediones
Nucleophilic Aromatic SubstitutionRNH₂, CuI, DMFTriazinyl-Modified Derivatives
OxidationKMnO₄, H₂SO₄Quinone-Imine Complexes

Applications in Scientific Research

Dye-Sensitized Solar Cells (DSSCs)

The compound’s extended π-system and electron-withdrawing groups enable light absorption in the 400–600 nm range. In DSSCs, it achieves a photon-to-current efficiency (PCE) of 6.2% when paired with TiO₂ photoanodes .

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923):

  • Minimum Inhibitory Concentration (MIC): 8 µg/mL

  • Mechanism: Disruption of cell membrane integrity via lipid peroxidation .

Environmental and Regulatory Considerations

Ecotoxicology

Data from analogous brominated anthraquinones suggest:

  • Aquatic Toxicity: LC₅₀ = 2.1 mg/L (Daphnia magna, 48h) .

  • Biodegradation: <10% degradation in 28 days (OECD 301B) .

Industrial Waste Management

A 2017 study detected anthracenedione derivatives in wastewater from Chinese chemical parks at concentrations up to 1.2 µg/L, necessitating advanced oxidation processes (AOPs) for remediation .

Comparison with Structural Analogues

Table 4: Key Analogues and Properties

Compound (CAS)Molecular WeightKey DifferencesApplications
81-50-5 316.15 g/molMethyl vs. Triazinyl GroupTextile Dyes
6522-75-4 371.18 g/molDichlorotriazinyl SubstituentPhotodynamic Therapy
81-49-2 401.11 g/molDi-Bromo ConfigurationSemiconductor Materials

The triazinyl group in 94945-23-0 enhances solubility in aprotic solvents compared to methyl or dichloro analogues .

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